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Compound of Interest

Compound Name: 4,7-Dimethyloctan-4-ol

CAS No.: 19781-13-6

Cat. No.: B008989 Get Quote

Executive Summary
In the analysis of fragrance ingredients and synthetic intermediates, 4,7-Dimethyloctan-4-ol
(CAS 19781-13-6) presents a specific challenge: it is a structural isomer of the widely used

Tetrahydrolinalool (3,7-Dimethyloctan-3-ol).[1] While often present as a byproduct or minor

impurity in hydrogenation processes, its accurate quantification is critical for batch consistency

and regulatory reporting.[1]

This guide compares available reference standard grades and provides a self-validating

protocol to distinguish this analyte from its ubiquitous isomers using GC-MS and qNMR.[1]

Part 1: Reference Standard Grade Comparison
Unlike its parent compound Linalool, 4,7-Dimethyloctan-4-ol is rarely available as an ISO

17034 Certified Reference Material (CRM).[1] Researchers must typically choose between

commercial "Research Grade" synthesis products or establishing their own Primary Standard

via Quantitative NMR (qNMR).[1]

Table 1: Comparative Matrix of Standard Types
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Feature
Option A:

Commercial

Research Grade

Option B: In-House

Validated Primary

Standard

Option C: Surrogate

Standard

(Tetrahydrolinalool)

Purity Source
Vendor Certificate

(GC-FID Area %)

qNMR (Traceable to

NIST/SI)
Surrogate Assumption

Typical Purity 90% – 97% > 99.5% (Calculated)
N/A (Different

Molecule)

Traceability Low (Vendor defined)
High (Internal

Standard Link)

None for target

analyte

Major Risk

Isomeric impurities

(e.g., 3,7-isomer)

often co-elute in QC

data.[1]

Requires high-field

NMR (300MHz+) and

expertise.[1]

Response Factor

Error: 4,7-isomer has

different

fragmentation/ionizati

on efficiency.[1]

Cost Efficiency
Moderate (

500/g)

High Initial Effort / Low

Long-term Cost

Low (Cheap

commodity)

Recommended Use
Qualitative ID; R&D

Screening

GMP Release Testing;

Quantitative Assays

System Suitability

Only

Scientist’s Insight: Do not rely on "Area %" from vendor COAs for this specific alcohol. The

synthesis often yields the 3,7-isomer (Tetrahydrolinalool) as a contaminant.[1] GC-FID detectors

respond similarly to both, masking the impurity.[1] Only Option B (qNMR Validation) provides

absolute certainty.

Part 2: Analytical Discrimination (GC-MS)
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The core analytical challenge is separating 4,7-Dimethyloctan-4-ol from Tetrahydrolinalool

(3,7-Dimethyloctan-3-ol).[1] Both are saturated C10 alcohols with similar boiling points (~194°C

vs ~196°C).[1]

Experimental Protocol: Isomeric Separation
Objective: Achieve baseline resolution (Rs > 1.5) between 4,7- and 3,7- isomers.[1]

Instrument: GC-MS (Single Quadrupole)[1]

Column: Polar Wax Phase (e.g., DB-WAX or ZB-WAX), 60m x 0.25mm x 0.25µm.[1]

Why: Non-polar columns (5%-phenyl) often fail to separate these hydroxyl-positional

isomers.[1] A 60m Wax column utilizes hydrogen bonding differences for separation.[1]

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

Oven Program:

40°C (hold 2 min)

Ramp 5°C/min to 230°C

Hold 10 min.

Inlet: Split 50:1 @ 250°C.

Mass Spectral Identification (EI, 70eV)
The fragmentation patterns differ due to the position of the tertiary hydroxyl group.

4,7-Dimethyloctan-4-ol:

Base Peak: m/z 87 (Characteristic alpha-cleavage).[1]

Key Fragments: m/z 69, 55, 43.[1]

Mechanism:[1] Cleavage adjacent to the C4 hydroxyl generates the stable oxonium ion.[1]
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Tetrahydrolinalool (3,7-isomer):

Base Peak: m/z 73 (Characteristic alpha-cleavage at C3).[1]

Key Fragments: m/z 59, 71.

Diagram 1: Isomer Differentiation Workflow
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Caption: Logic flow for distinguishing 4,7-Dimethyloctan-4-ol from its common isomer using

MS fragmentation.
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Part 3: Validation Protocol (qNMR)
Since commercial standards are often "Technical Grade," you must validate the purity of your

standard before using it for quantitative work.[1] This protocol uses Quantitative NMR (qNMR),

the gold standard for establishing primary purity without relying on a second reference standard

of the same material.[2]

Protocol: Internal Standard Purity Assessment
Principle: Compare the molar response of the analyte protons to a Certified Internal Standard

(IS) with known purity (e.g., Maleic Acid or TCNB).

Reagents:

Analyte: ~20 mg of commercial 4,7-Dimethyloctan-4-ol.[1]

Internal Standard (IS): ~10 mg Maleic Acid (TraceCERT® or NIST SRM), purity >99.9%.[1]

Solvent: CDCl3 or DMSO-d6 (99.8% D).

Procedure:

Weighing: Weigh Analyte (

) and IS (

) into the same vial using a microbalance (readability 0.001 mg). Precision is paramount
here.

Dissolution: Add 1.0 mL deuterated solvent. Vortex until fully dissolved.[1]

Acquisition:

Instrument: 300 MHz or higher.[1]

Pulse Angle: 90°.[1]

Relaxation Delay (D1): 60 seconds (Must be
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of the slowest proton).[1]

Scans: 16 or 32.[1]

Integration:

Integrate the IS signal (e.g., Maleic Acid singlet @ ~6.3 ppm).

Integrate a distinct signal for 4,7-Dimethyloctan-4-ol (e.g., the triplet-like methyl signals

or protons adjacent to the alcohol, ensuring no overlap).

Calculation:

Where:

= Purity (%)[1][3][4]

= Integral Area[1][2][4]

= Number of protons contributing to the signal[2][3][5]

= Molecular Weight[1][4][5][6][7]

= Mass weighed[1][3][4]

Diagram 2: qNMR Validation Workflow
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Caption: Workflow for establishing absolute purity of the reference standard using qNMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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